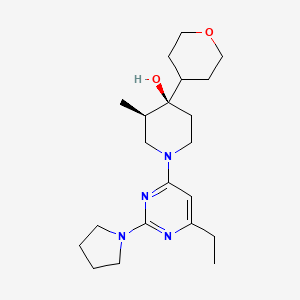![molecular formula C16H21N3O2S B5512694 5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)
5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones, including compounds with structures related to 5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, involves condensation reactions. These reactions typically involve the condensation of dimethyl- and variously substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes or furfural in the presence of a base like NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones and related compounds exhibits planarity and coplanarity between the thieno[2,3-d]pyrimidin-4-one unit and substituent rings, contributing to the stability and reactivity of these molecules. Intermolecular hydrogen bonding is observed, influencing the compound's solid-state arrangement and potentially its reactivity (Bozorov et al., 2010).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aldehydes and ketones, leading to a range of substituted compounds with diverse properties. The reactivity of these compounds can be influenced by the presence of substituents and the specific conditions employed in the reactions, such as the choice of base and temperature (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-ones and related compounds, such as solubility, melting points, and crystalline structure, can vary significantly based on the nature and position of substituents on the thieno[2,3-d]pyrimidin-4-one core. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Shi et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
This compound may be related to broader classes of thieno[2,3-d]pyrimidines and their derivatives, which are synthesized for various chemical and pharmacological studies. For instance, thieno[2,3-d]pyrimidines have been synthesized through reactions involving amino compounds with specific reactants to form new heterocyclic systems (S. Sirakanyan et al., 2015). Such chemical processes explore the reactivity of these compounds with alkyl mono- and di-halides, leading to the synthesis of compounds with potential antimicrobial activities.
Biological Activities
Research on thieno[2,3-d]pyrimidin derivatives includes evaluating their antimicrobial and antiproliferative effects. For example, certain derivatives have shown promising antimicrobial activity against specific bacteria strains, indicating their potential as antibacterial agents (A. Abdel-rahman et al., 2002). Another study focused on the antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, revealing their potential against certain cancer cell lines, highlighting their significance in the development of new anticancer therapies (Hoda Atapour-Mashhad et al., 2017).
Pharmacological Interest
Derivatives of thieno[2,3-d]pyrimidin, such as those with arylpiperazinylalkylthio side chains, have been evaluated for their affinity towards 5-HT1A receptors, demonstrating the potential for the development of selective ligands for neurological applications (M. Modica et al., 1997). This indicates the compound's relevance in designing drugs targeting the central nervous system.
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-4-6-18(7-5-10)13(20)8-19-9-17-15-14(16(19)21)11(2)12(3)22-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBHUXJAZLTFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)
![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)
![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)
![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)
![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)
![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)
